![molecular formula C22H19N3OS B2366665 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898458-75-8](/img/structure/B2366665.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIBX1382 and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Aplicaciones Científicas De Investigación
Antipsychotic Agent Development
Research indicates that benzimidazole derivatives, such as 2-phenyl-4-(aminomethyl)imidazoles, have been designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds have been synthesized and tested for their ability to block dopamine D2 receptors, suggesting a potential pathway for developing antipsychotic treatments (Thurkauf et al., 1995).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, structurally similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide, have shown cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays, comparable to known selective class III agents, highlighting their potential in treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Anticancer Applications
The antimicrobial activity of thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds including imidazoles, has been assessed. This suggests the utility of benzimidazole derivatives in creating antimicrobial agents (Elmagd et al., 2017). Furthermore, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown significant antimycobacterial activity, offering a promising avenue for treating mycobacterial infections (Lv et al., 2017).
Synthesis of New Heterocycles
The use of 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing imidazole and other heterocyclic compounds indicates the role of benzimidazole derivatives in the creation of new heterocyclic structures with potential biological activities (Elmagd et al., 2017).
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJDOEFPSWCOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

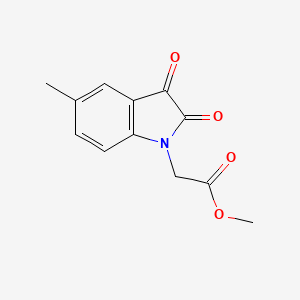

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)


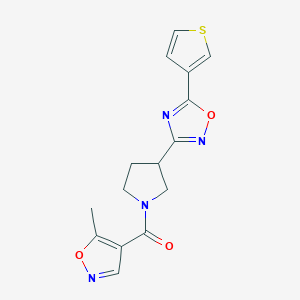
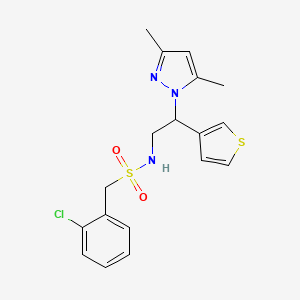
![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)
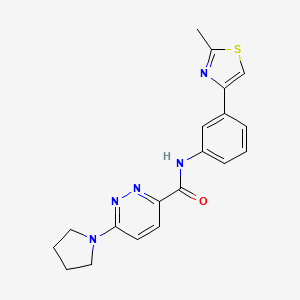
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

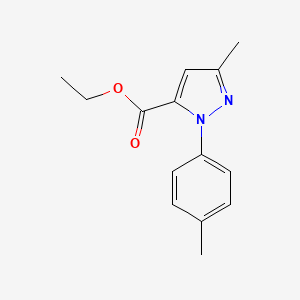
![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)